2-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-AZATRICYCLO[5210~2,6~]DEC-8-ENE-3,5-DIONE is a complex organic compound that features a unique structure combining a pyrazole ring with a tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the pyrazole ring is functionalized with a chlorobenzyl group . The reaction conditions often require the use of strong electrophiles and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2-CHLOROBENZYL)IMIDAZOLE[1,2-a]QUINAZOLIN-5(4H)-ONE: Shares a similar chlorobenzyl group but differs in the core structure.
Phenyl Boronic Acid (PBA) Derivatives: Used in similar synthetic applications but with different functional groups.
Uniqueness
4-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE is unique due to its tricyclic framework combined with a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16ClN3O2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C19H16ClN3O2/c20-14-4-2-1-3-13(14)10-22-8-7-15(21-22)23-18(24)16-11-5-6-12(9-11)17(16)19(23)25/h1-8,11-12,16-17H,9-10H2 |
InChI Key |
BHDKJQRQPIQZHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NN(C=C4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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